1-(3,5-Dimethoxyphenyl)propan-1-amine
Description
1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral primary amine characterized by a propane chain linked to an aromatic ring substituted with two methoxy groups at the 3- and 5-positions. Its hydrochloride salt form (CAS 2061996-57-2) has a molecular formula of C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . The compound exists in enantiomeric forms, with the (S)-enantiomer being commercially available for research purposes, primarily as a pharmaceutical intermediate .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-(3,5-dimethoxyphenyl)propan-1-amine may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde or ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanamine Derivatives
Substituent Variations
Key Findings :
- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring compared to fluorine, which may influence binding to receptors requiring π-π interactions .
Chain Length and Position Isomers
Key Findings :
Enantiomeric Comparisons
Key Findings :
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3,5-Dimethoxyphenyl)propan-1-amine, also known as (S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride , is a compound with a unique structural framework that includes a propan-1-amine backbone and a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of approximately 233.72 g/mol. This compound is primarily studied for its potential biological activities and as an intermediate in the synthesis of other biologically active molecules.
The compound is classified as an aromatic amine due to the presence of a primary amine group (NH₂) attached to a benzene ring with two methoxy substituents at the 3 and 5 positions. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
Synthesis and Characterization
1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods, each with distinct advantages and disadvantages regarding yield and purity. Common synthetic routes include:
- Ugi Reaction : A multicomponent reaction that allows for the formation of amines through the combination of isocyanides, aldehydes, and amines.
- Transamination : Utilizing biocatalysts to achieve enantiomerically pure products.
Interaction with Receptors
Preliminary studies suggest that 1-(3,5-Dimethoxyphenyl)propan-1-amine may interact with various neurotransmitter receptors, particularly:
- Serotonin Receptors : Potential binding affinity has been noted, which could implicate its role in mood regulation.
- Dopamine Transporters : Initial data indicate possible interactions that warrant further exploration regarding its effects on dopaminergic signaling.
Potential Applications
Due to its structural characteristics, this compound may have implications in:
- Pharmacology : As a precursor for developing new psychoactive substances or therapeutic agents targeting neurological disorders.
- Material Science : Its unique structure may allow for applications beyond traditional pharmacology.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds or analogs. For instance:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3,4-Methylenedioxyamphetamine | Methylenedioxy group on an aromatic ring | Known psychoactive effects |
| 2-(3,4-Dimethoxyphenyl)ethanamine | Ethyl chain instead of propyl | Different pharmacological profile |
| 4-Methylthioamphetamine | Methylthio group on an aromatic ring | Distinctive effects on serotonin receptors |
These compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)propan-1-amine and highlight the potential for diverse biological activities stemming from minor structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
